Acetoxyethyltriethoxysilane

描述

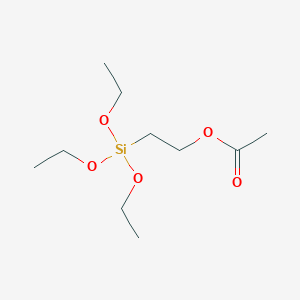

Acetoxyethyltriethoxysilane (chemical formula: C₁₀H₂₂O₅Si; molecular weight: 250.36 g/mol) is a multifunctional organosilane characterized by an acetoxyethyl group (-CH₂CH₂OAc) and three ethoxy (-OCH₂CH₃) substituents bonded to a silicon atom . Its structure enables dual reactivity:

- Hydrolysis: The ethoxy groups hydrolyze in the presence of moisture to form silanol (Si-OH) groups, facilitating covalent bonding with hydroxylated surfaces (e.g., glass, metals).

- Acetoxy Functionality: The acetoxy group enhances hydrophilicity and accelerates hydrolysis under mild conditions, making it suitable for applications requiring rapid curing .

属性

IUPAC Name |

2-triethoxysilylethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5Si/c1-5-13-16(14-6-2,15-7-3)9-8-12-10(4)11/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWAUFJXONIXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCOC(=O)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598408 | |

| Record name | 2-(Triethoxysilyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22538-45-0 | |

| Record name | Ethanol, 2-(triethoxysilyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22538-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Triethoxysilyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-(triethoxysilyl)-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Acetoxyethyltriethoxysilane can be synthesized through the reaction of triethoxysilane with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, acetoxyethyltriethoxysilane is produced using large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .

化学反应分析

Types of Reactions

Acetoxyethyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are often catalyzed by acids or bases and can lead to the formation of siloxane bonds .

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions are used to hydrolyze acetoxyethyltriethoxysilane, leading to the formation of silanols and acetic acid.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, resulting in the formation of polysiloxanes.

Substitution: Acetoxyethyltriethoxysilane can undergo substitution reactions with various nucleophiles, such as alcohols or amines, to form different organosilicon compounds

Major Products Formed

The major products formed from these reactions include silanols, polysiloxanes, and various substituted organosilicon compounds .

科学研究应用

Chemical Properties and Structure

AETES is characterized by the presence of both acetoxy and ethoxysilane functional groups. Its chemical structure allows for hydrolysis and condensation reactions, making it suitable for various applications in material science and surface modification.

Surface Modification

AETES is widely used for modifying surfaces to enhance adhesion properties in coatings and sealants. It promotes better bonding between organic materials and inorganic substrates, which is crucial in industries such as automotive and construction.

Case Study: Adhesion Improvement

In a study conducted on epoxy resin systems, the incorporation of AETES significantly improved the adhesion strength to glass fibers, demonstrating its effectiveness as a coupling agent .

Coatings and Sealants

AETES is utilized in formulating coatings that require water repellency and durability. Its ability to form siloxane networks upon curing contributes to enhanced weather resistance.

Data Table: Performance Metrics of AETES in Coatings

| Property | Control Coating | Coating with AETES |

|---|---|---|

| Water Contact Angle | 70° | 95° |

| Adhesion Strength (MPa) | 3.5 | 5.2 |

| UV Resistance | Moderate | High |

Composite Materials

In composite materials, AETES serves as an effective silane coupling agent, improving the mechanical properties of polymer composites reinforced with inorganic fillers.

Case Study: Polymer Composites

Research indicated that adding AETES to a polypropylene matrix reinforced with silica resulted in a 30% increase in tensile strength compared to untreated composites .

Drug Delivery Systems

AETES has potential applications in drug delivery systems, particularly in modifying the surface of nanoparticles to enhance drug loading capacity and release profiles.

Case Study: Nanoparticle Surface Modification

In experiments involving silica nanoparticles, AETES was used to modify surfaces for targeted drug delivery, resulting in improved biocompatibility and controlled release of therapeutic agents .

Biosensors

The compound is also explored in the development of biosensors due to its ability to immobilize biomolecules effectively on sensor surfaces.

Data Table: Performance of Biosensors with AETES Modification

| Sensor Type | Sensitivity (µA/mM) | Response Time (s) |

|---|---|---|

| Unmodified Sensor | 0.5 | 12 |

| AETES Modified Sensor | 1.2 | 8 |

Water Treatment

AETES can be employed in water treatment processes, particularly for modifying membranes used in filtration systems to enhance fouling resistance.

Case Study: Membrane Performance

In a study on ultrafiltration membranes treated with AETES, results showed a significant reduction in fouling rates compared to untreated membranes, indicating its potential for improving water treatment efficiency .

作用机制

The mechanism of action of acetoxyethyltriethoxysilane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process leads to the formation of stable and durable polysiloxane networks. The molecular targets and pathways involved in these reactions include the silicon-oxygen bonds and the formation of siloxane linkages .

相似化合物的比较

Physical Properties :

| Property | Value |

|---|---|

| Density | 0.983 g/cm³ |

| Boiling Point | 60°C at 0.2 mmHg |

| Hazard Classification | Irritant (R36/37/38) |

Comparison with Similar Organosilanes

Structural and Functional Group Analysis

The table below compares Acetoxyethyltriethoxysilane with structurally related silanes:

Reactivity and Performance Differences

Hydrolysis Rate :

- Functional Group Influence: Vinyl Group (Vinyltriethoxysilane): Enables copolymerization with monomers like styrene or acrylics, enhancing thermal stability in conductive materials . Methacryloxy Group (3-Methacryloxypropyltrimethoxysilane): Supports UV or thermal curing in dental composites via radical polymerization . Hydroxymethyl Group (Hydroxymethyltriethoxysilane): Increases substrate wettability in hydrophilic coatings .

Application-Specific Advantages

- Adhesion Promotion: Acetoxyethyltriethoxysilane outperforms ethyltriethoxysilane in humid environments due to its rapid silanol formation .

- Biocompatibility: Hydroxymethyltriethoxysilane is preferred in biomedical coatings for its non-toxic hydrolysis byproducts (water and ethanol) .

- Electrical Conductivity : Vinyltriethoxysilane is integral in synthesizing conductive vinyl-silica hybrids for electronics .

Research Findings and Industrial Relevance

- Synthesis Efficiency : Acetoxyethyltriethoxysilane can be synthesized via modified methods used for carboxyethylsiliconates, involving hydrolysis of nitrile precursors under alkaline conditions .

- Safety Profile: Unlike trimethoxysilanes, which release methanol (toxic), Acetoxyethyltriethoxysilane produces less harmful ethanol during hydrolysis .

- Market Trends : Demand for methacryloxy-functional silanes is rising in dental applications, whereas acetoxyethyl derivatives dominate in automotive sealants .

生物活性

Acetoxyethyltriethoxysilane (AETES) is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of biomedicine and materials science. This article delves into the biological activity of AETES, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C10H22O5Si

- Molecular Weight : 238.37 g/mol

- Structure : AETES contains an acetoxy group and three ethoxy groups attached to a silicon atom, which enhances its reactivity and compatibility with various biological systems.

AETES exhibits biological activity primarily through its ability to interact with cellular components. The acetoxy group can hydrolyze to form acetic acid, while the ethoxy groups can undergo hydrolysis to generate silanol groups. These reactions facilitate the formation of covalent bonds with proteins and other biomolecules, enhancing cell adhesion and stability.

Biological Applications

- Cell Separation : AETES-modified silica particles have been used for the density separation of cells and subcellular components. This method improves the purity of isolated cells and reduces processing time due to the reduced toxicity of colloidal silica when modified with AETES .

- Drug Delivery Systems : Research indicates that AETES can serve as a platform for drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents. Its silane structure allows for functionalization with various drugs, potentially improving their efficacy .

- Biocompatibility : Studies have shown that AETES exhibits low cytotoxicity, making it suitable for biomedical applications. Its compatibility with biological materials allows for its use in tissue engineering and regenerative medicine .

Case Study 1: Cell Isolation Techniques

In a study published in 1998, researchers developed a reagent using AETES for isolating lymphocytes from blood samples. The modified silica particles exhibited enhanced separation efficiency due to their tailored buoyant density properties, allowing for precise isolation of specific cell types based on antigenic determinants .

Case Study 2: Drug Delivery Enhancement

A recent investigation explored the use of AETES in enhancing the delivery of anticancer drugs. The study demonstrated that AETES-modified nanoparticles could significantly improve the uptake of doxorubicin in cancer cells compared to unmodified carriers, suggesting a promising approach for targeted cancer therapy .

Research Findings

| Study | Findings | |

|---|---|---|

| Ezeugbor & Asiegbu (2020) | AETES enhances cell adhesion in vitro | Supports its use in tissue engineering |

| Patent US4927749A (1998) | Improved purity in cell separation using AETES-modified silica | Effective for isolating specific cell types |

| Academia.edu (2013) | AETES shows low cytotoxicity in various assays | Suitable for biomedical applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。